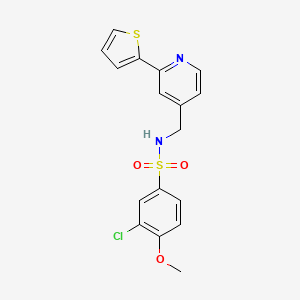

![molecular formula C6H9Cl2N3 B2510832 5H,6H,7H-吡咯并[2,3-d]嘧啶二盐酸盐 CAS No. 2044712-98-1](/img/structure/B2510832.png)

5H,6H,7H-吡咯并[2,3-d]嘧啶二盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

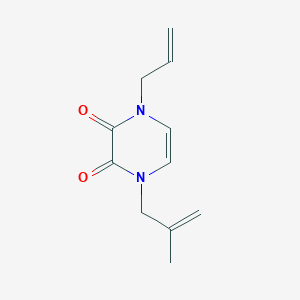

The compound 5H,6H,7H-pyrrolo[2,3-d]pyrimidine dihydrochloride is a derivative of the pyrrolopyrimidine family, which is a class of heterocyclic compounds that contain a pyrrole ring fused to a pyrimidine ring. These compounds are of interest due to their diverse biological activities and potential therapeutic applications.

Synthesis Analysis

The synthesis of pyrrolopyrimidine derivatives can be achieved through various methods. For instance, the synthesis of 7,8-dihydropyrimido[5,4-d]pyrimidines was accomplished by treating 9-aryl-6-cyanopurines with primary amines, which involved nucleophilic attack, ring-opening, and intramolecular cyclization . Similarly, the synthesis of 5,6-disubstituted pyrrolo[2,3-d]pyrimidine-2,4-diones was reported using a one-pot three-component reaction under microwave heating conditions . Additionally, the synthesis of methyl esters of 5-amino-4-(substituted amino)pyrrolo[2,3-d]pyrimidine-6-carboxylic acids was optimized through reactions of 4,6-dichloro-2-methylthiopyrimidine-5-carbonitrile with amines and methyl glycinate .

Molecular Structure Analysis

The molecular structure of pyrrolopyrimidine derivatives is characterized by the presence of a pyrrole ring fused to a pyrimidine ring. The substitution pattern on the pyrimidine ring and the presence of various functional groups can significantly influence the properties and reactivity of these compounds. For example, the introduction of an aryl substituent at the 6-position of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidines was achieved through the synthesis of key intermediates .

Chemical Reactions Analysis

Pyrrolopyrimidine derivatives can undergo a variety of chemical reactions. The compound 5-amino-7-(methylthio)furazano[3,4-d]pyrimidine reacts with amines and hydroxylamines to introduce an N-substituent at position 7 . Additionally, the synthesis of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidines involved the preparation of intermediates that could undergo base-catalyzed cyclization to form a 4-mercaptopyrimidine ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolopyrimidine derivatives are influenced by their molecular structure. The stability constants of complexes formed by pyrrolopyrimidine derivatives with metal ions such as Cu(II), Zn(II), Cd(II), and Hg(II) have been studied, and thermodynamic functions for the complexation processes have been obtained . The lipophilicity and cell penetration of these compounds are also important properties that have been correlated with their biological activity, as demonstrated by the evaluation of novel 2,4-diamino-5-methylpyrido[2,3-d]pyrimidines as potential inhibitors of dihydrofolate reductases .

科学研究应用

多靶点激酶抑制剂

吡咯并[2,3-d]嘧啶衍生物已被确定为潜在的多靶点激酶抑制剂 。这些化合物已显示出对不同癌细胞系的良好细胞毒作用。 例如,化合物5k对EGFR、Her2、VEGFR2和CDK2酶表现出显着活性 。

凋亡诱导剂

这些化合物也被发现诱导癌细胞凋亡 。凋亡,或程序性细胞死亡,是癌症治疗中的一个关键过程,因为它会导致癌细胞的消除。 发现化合物5k会增加促凋亡蛋白caspase-3和Bax的表达,并下调Bcl-2活性 。

坏死性凋亡抑制剂

6,7-二氢-5H-吡咯并[1,2-b][1,2,4]三唑衍生物在结构上与所讨论的化合物相似,已被确定为有效的坏死性凋亡抑制剂 。 坏死性凋亡是一种与凋亡不同的程序性细胞死亡形式,它与各种疾病有关,包括炎症性疾病、神经退行性疾病和癌症 。

刺猬信号通路抑制剂

6,7-二氢-5H-吡喃并[2,3-d]嘧啶衍生物,另一组结构相似的化合物,已被确定为新型的刺猬信号通路抑制剂 。 刺猬信号通路在许多正常的生物过程中起着关键作用,但当其受到破坏或过度激活时,它会导致许多类型的癌症的发生 。

ATR抑制剂

ATR激酶对于复制细胞在应对DNA中单链断裂积累时的生存至关重要,使其成为有吸引力的抗癌药物靶点 。 已经设计、合成和评估了融合的嘧啶衍生物,如6,7-二氢-5H-吡咯并[3,4-d]嘧啶-6-酮,作为ATR抑制剂 。

化学研究

化合物“5H,6H,7H-吡咯并[2,3-d]嘧啶二盐酸盐”用于化学研究,可从化学供应公司购买 。 它通常用作合成更复杂分子的起始材料或中间体 。

作用机制

Target of Action

The primary target of 5H,6H,7H-pyrrolo[2,3-d]pyrimidine dihydrochloride is the p21-activated kinase 4 (PAK4) . PAK4 is a serine/threonine protein kinase that is widely found in eukaryotes and is closely associated with cancer . It is the key effector in a variety of signaling pathways, transmitting to downstream factors both inside and outside the cell and involved in processes such as cell growth, apoptosis prevention, cell proliferation, and senescence regulation .

Mode of Action

The compound interacts with its target, PAK4, by forming strong interactions with the hinge region, the β-sheets, and the residues with charged side chains around the 4-substituent . This interaction inhibits the activity of PAK4, thereby disrupting the signaling pathways it is involved in .

Biochemical Pathways

The inhibition of PAK4 by 5H,6H,7H-pyrrolo[2,3-d]pyrimidine dihydrochloride affects various biochemical pathways. PAK4 is a key effector in a variety of signaling pathways, including those involved in cell growth, apoptosis prevention, cell proliferation, and senescence regulation . By inhibiting PAK4, these pathways are disrupted, leading to potential downstream effects such as reduced cell proliferation and increased apoptosis .

Result of Action

The molecular and cellular effects of the action of 5H,6H,7H-pyrrolo[2,3-d]pyrimidine dihydrochloride are primarily related to its inhibitory effect on PAK4. By inhibiting PAK4, the compound disrupts various signaling pathways, potentially leading to reduced cell proliferation and increased apoptosis .

属性

IUPAC Name |

6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3.2ClH/c1-2-8-6-5(1)3-7-4-9-6;;/h3-4H,1-2H2,(H,7,8,9);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQCJFWLRLOHRHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=NC=NC=C21.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2044712-98-1 |

Source

|

| Record name | 5H,6H,7H-pyrrolo[2,3-d]pyrimidine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

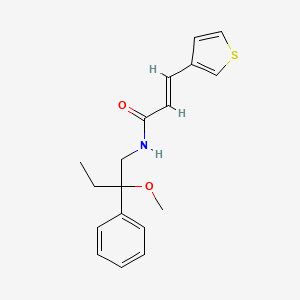

![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-phenylpropanamide](/img/structure/B2510754.png)

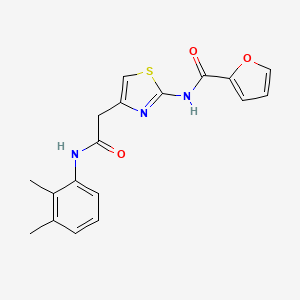

![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-8-(furan-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2510758.png)

![(E)-3-(2-chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde oxime](/img/structure/B2510759.png)

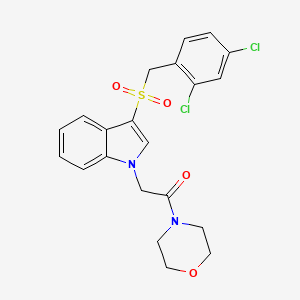

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-phenylacetamide hydrochloride](/img/structure/B2510760.png)

![1-(4-ethylphenyl)-5-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2510763.png)

![4-fluoro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide](/img/structure/B2510772.png)